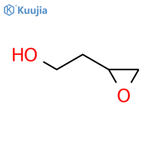

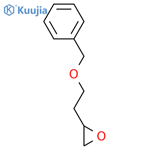

Cas no 85960-55-0 (Oxirane, [2-(phenylmethoxy)ethyl]-, (2S)-)

![Oxirane, [2-(phenylmethoxy)ethyl]-, (2S)- structure](https://es.kuujia.com/scimg/cas/85960-55-0x500.png)

Oxirane, [2-(phenylmethoxy)ethyl]-, (2S)- Propiedades químicas y físicas

Nombre e identificación

-

- Oxirane, [2-(phenylmethoxy)ethyl]-, (2S)-

- (2S)-2-[2-(Phenylmethoxy)ethyl]oxirane (ACI)

- Oxirane, [2-(phenylmethoxy)ethyl]-, (2S)- (9CI)

- Oxirane, [2-(phenylmethoxy)ethyl]-, (S)- (ZCI)

- (-)-(S)-4-(Benzyloxy)-1,2-epoxybutane

- (S)-2-[2-(Benzyloxy)ethyl]oxirane

- BS-44750

- DTXSID90426058

- 85960-55-0

- DB-405924

- (S)-2-(2-(BENZYLOXY)ETHYL)OXIRANE

- (2S)-2-[2-(Phenylmethoxy)ethyl]oxirane

- EN300-398740

- E77501

- Z1861993975

- Oxirane, 2-[2-(phenylmethoxy)ethyl]-, (2S)-

- SCHEMBL2186406

- (2S)-2-[2-(Benzyloxy)ethyl]oxirane

- CMLDBU00003549

- (2S)-2-(2-phenylmethoxyethyl)oxirane

-

- Renchi: 1S/C11H14O2/c1-2-4-10(5-3-1)8-12-7-6-11-9-13-11/h1-5,11H,6-9H2/t11-/m0/s1

- Clave inchi: WEEINLJFNLBGTR-NSHDSACASA-N

- Sonrisas: C([C@@H]1OC1)COCC1C=CC=CC=1

Atributos calculados

- Calidad precisa: 178.099379685g/mol

- Masa isotópica única: 178.099379685g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 2

- Recuento de átomos pesados: 13

- Cuenta de enlace giratorio: 5

- Complejidad: 141

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 1

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 21.8Ų

- Xlogp3: 1.6

Oxirane, [2-(phenylmethoxy)ethyl]-, (2S)- PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-398740-1.0g |

(2S)-2-[2-(benzyloxy)ethyl]oxirane |

85960-55-0 | 95% | 1g |

$1029.0 | 2023-05-05 | |

| Enamine | EN300-398740-10.0g |

(2S)-2-[2-(benzyloxy)ethyl]oxirane |

85960-55-0 | 95% | 10g |

$4421.0 | 2023-05-05 | |

| eNovation Chemicals LLC | Y1215648-1g |

(2S)-2-[2-(Benzyloxy)ethyl]oxirane |

85960-55-0 | 95% | 1g |

$1000 | 2024-06-03 | |

| Ambeed | A871416-250mg |

(2S)-2-[2-(Benzyloxy)ethyl]oxirane |

85960-55-0 | 95% | 250mg |

$282.0 | 2025-02-21 | |

| Enamine | EN300-398740-0.1g |

(2S)-2-[2-(benzyloxy)ethyl]oxirane |

85960-55-0 | 95% | 0.1g |

$355.0 | 2023-05-05 | |

| Ambeed | A871416-50mg |

(2S)-2-[2-(Benzyloxy)ethyl]oxirane |

85960-55-0 | 95% | 50mg |

$104.0 | 2025-02-21 | |

| 1PlusChem | 1P004QSQ-1g |

Oxirane, [2-(phenylmethoxy)ethyl]-, (2S)- |

85960-55-0 | 95% | 1g |

$690.00 | 2025-02-21 | |

| A2B Chem LLC | AC20554-10g |

Oxirane, [2-(phenylmethoxy)ethyl]-, (2S)- |

85960-55-0 | 95% | 10g |

$4689.00 | 2024-04-19 | |

| A2B Chem LLC | AC20554-100mg |

Oxirane, [2-(phenylmethoxy)ethyl]-, (2S)- |

85960-55-0 | 95% | 100mg |

$136.00 | 2024-04-19 | |

| A2B Chem LLC | AC20554-1g |

Oxirane, [2-(phenylmethoxy)ethyl]-, (2S)- |

85960-55-0 | 95% | 1g |

$607.00 | 2024-04-19 |

Oxirane, [2-(phenylmethoxy)ethyl]-, (2S)- Métodos de producción

Métodos de producción 1

1.2 0 °C; 0 °C → rt; 2 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

Métodos de producción 2

1.2 0 °C; 16 h, 0 °C

1.3 Reagents: Sodium chloride Solvents: Water

1.4 Reagents: Sodium bicarbonate , m-Chloroperbenzoic acid Solvents: Dichloromethane ; 16 h, 0 °C

2.1 Reagents: Acetic acid , Water Catalysts: (SP-4-2)-[[2,2′-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-κN)methylidyne]]bis[4,6… Solvents: Tetrahydrofuran ; rt → 0 °C; 0 °C; 0 °C → rt; 16 h, rt

2.2 Reagents: Water ; rt

Métodos de producción 3

1.2 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 20 min, rt; overnight, rt

1.3 Solvents: Methanol ; 0 °C

2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 10 min, -5 °C; 30 min, -5 °C

2.2 Reagents: Tetrabutylammonium iodide Solvents: Tetrahydrofuran ; 1 h, rt

2.3 Reagents: Ammonium chloride Solvents: Water ; rt

Métodos de producción 4

2.1 Reagents: Nitrosobenzene Catalysts: D-Proline Solvents: Acetonitrile ; 24 h, -20 °C

2.2 Reagents: Sodium borohydride Solvents: Methanol ; 30 min, 0 °C

2.3 Reagents: Ammonium chloride Solvents: Water

2.4 Reagents: Copper sulfate Solvents: Ethanol ; 10 h, 0 °C

3.1 Reagents: Tosyl chloride , Triethylamine , Dibutyltin oxide Solvents: Dichloromethane

3.2 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, 0 °C

Métodos de producción 5

Métodos de producción 6

1.2 Reagents: Potassium hydroxide ; 30 min, rt

Métodos de producción 7

Métodos de producción 8

2.1 Solvents: Dichloromethane , Pyridine

3.1 Reagents: Benzyltrimethylammonium hydroxide Solvents: Diethyl ether , Methanol

Métodos de producción 9

1.2 Reagents: Sodium borohydride Solvents: Methanol ; 30 min, 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.4 Reagents: Copper sulfate Solvents: Ethanol ; 10 h, 0 °C

2.1 Reagents: Tosyl chloride , Triethylamine , Dibutyltin oxide Solvents: Dichloromethane

2.2 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, 0 °C

Métodos de producción 10

1.2 Reagents: Tetrabutylammonium iodide

Métodos de producción 11

Métodos de producción 12

Métodos de producción 13

1.2 Reagents: Tetrabutylammonium iodide ; -10 °C → rt

Métodos de producción 14

1.2 Reagents: Water ; rt

Métodos de producción 15

1.2 Reagents: Acetic acid ; 15 min, rt

1.3 Reagents: Water Solvents: Tetrahydrofuran ; 0 °C; 2 h, 0 °C → rt; overnight, rt

Métodos de producción 16

1.2 Reagents: Water ; < 10 °C; 16 h, rt

Métodos de producción 17

1.2 Reagents: Tosyl chloride Solvents: Pyridine

1.3 Reagents: Potassium carbonate Solvents: Methanol

Métodos de producción 18

1.2 Catalysts: 1-Butanaminium, N,N,N-tributyl-, benzoate, compd. with benzoic acid (1:1:1) Solvents: Dichloromethane ; 0 °C; 15 h, rt

1.3 Solvents: Water

Métodos de producción 19

Métodos de producción 20

1.2 Reagents: Sodium borohydride Solvents: Methanol ; 10 min

1.3 Catalysts: Copper sulfate Solvents: Methanol ; 10 h, 0 °C

2.1 Reagents: Triethylamine Catalysts: Dibutyltin oxide Solvents: Dichloromethane ; 0 °C; 4 h, rt

3.1 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, 25 °C

Métodos de producción 21

2.1 Catalysts: Tosyl chloride

Métodos de producción 22

2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 1 h, -10 °C

2.2 Reagents: Tetrabutylammonium iodide ; -10 °C → rt

Métodos de producción 23

2.1 Reagents: Benzyltrimethylammonium hydroxide Solvents: Diethyl ether , Methanol

Métodos de producción 24

2.1 Reagents: Lithium chloride , Sodium persulfate , Acetic acid, 2,2,2-trifluoro-, copper(2+) salt (2:1) , Sodium borohydride Catalysts: 4-Imidazolidinone, 2-(1,1-dimethylethyl)-3,5-dimethyl-, (2S,5R)-, 2,2,2-trifluor… Solvents: Acetonitrile ; 15 min, 0 °C

2.2 Reagents: Potassium hydroxide ; 30 min, rt

Métodos de producción 25

1.2 Reagents: Tosyl chloride

Métodos de producción 26

2.1 Reagents: Sodium hydride Solvents: Dichloromethane ; 0 °C; 10 min, 0 °C

2.2 Catalysts: 1-Butanaminium, N,N,N-tributyl-, benzoate, compd. with benzoic acid (1:1:1) Solvents: Dichloromethane ; 0 °C; 15 h, rt

2.3 Solvents: Water

Métodos de producción 27

2.1 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, 25 °C

Métodos de producción 28

Métodos de producción 29

1.2 Reagents: Tetrabutylammonium iodide Solvents: Tetrahydrofuran ; 1 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

Métodos de producción 30

1.2 Catalysts: Tetrabutylammonium iodide ; 4 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

2.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; overnight, rt

2.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt

3.1 Catalysts: (SP-5-13)-(Acetato-κO)[[2,2′-[(1S,2S)-1,2-cyclohexanediylbis[(nitrilo-κN)methyli… Solvents: Water ; 18 h, 0 °C → rt

Métodos de producción 31

2.1 Reagents: Tosyl chloride , Triethylamine , Dibutyltin oxide Solvents: Dichloromethane

2.2 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, 0 °C

Métodos de producción 32

2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran

2.2 Reagents: Tetrabutylammonium iodide

Métodos de producción 33

2.1 Reagents: Acetic acid Catalysts: (SP-4-2)-[[2,2′-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-κN)methylidyne]]bis[4,6… Solvents: Toluene ; 1 h, rt

2.2 Reagents: Water ; < 10 °C; 16 h, rt

Métodos de producción 34

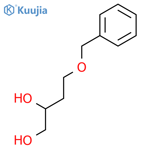

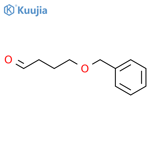

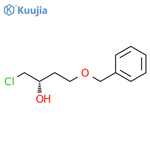

Oxirane, [2-(phenylmethoxy)ethyl]-, (2S)- Raw materials

- 2-2-(Benzyloxy)ethyloxirane

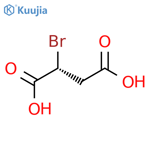

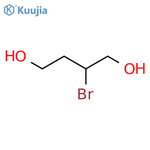

- 1,4-Butanediol, 2-bromo-, (S)-

- (R)-2-Bromosuccinic Acid

- 1,4-BUTANEDIOL, 2-BROMO-, (2R)-

- 1,3-Dioxolane, 2,2-dimethyl-4-[2-(phenylmethoxy)ethyl]-, (S)-

- 4-Benzyloxy-1-butanol

- 4-(benzyloxy)butanal

- (S)-2-Bromosuccinic acid

- Oxiraneethanol, (2S)-

- 1,2-Butanediol, 4-(phenylmethoxy)-, 1-(4-methylbenzenesulfonate),(2S)-

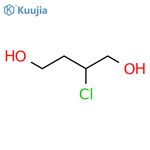

- 2-Butanol, 1-chloro-4-(phenylmethoxy)-, (2S)-

- 3-Buten-1-ol

- 1,4-Butanediol, 2-chloro-, (R)-

- (S)-4-Benzyloxy-1,2-butanediol

Oxirane, [2-(phenylmethoxy)ethyl]-, (2S)- Preparation Products

Oxirane, [2-(phenylmethoxy)ethyl]-, (2S)- Literatura relevante

-

Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879

-

4. Book reviews

-

Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061

Información adicional sobre Oxirane, [2-(phenylmethoxy)ethyl]-, (2S)-

Introducción al compuesto CAS No 85960-55-0: Oxirane, [2-(phenylmethoxy)ethyl]-, (2S)-

El compuesto con número CAS 85960-55-0, conocido como Oxirane, [2-(phenylmethoxy)ethyl]-, (2S)-, es una sustancia química de interés en los campos de la química orgánica y la farmacología. Este compuesto pertenece a la familia de los éteres epoxídicos y presenta una estructura única que lo hace valioso en aplicaciones relacionadas con la síntesis de moléculas bioactivas y en procesos de investigación farmacéutica.

La denominación Oxirane se refiere al grupo funcional epoxido presente en la molécula. Este grupo es conocido por su reactividad química, lo que lo hace un componente esencial en diversas reacciones sintéticas. La parte del compuesto denominada [2-(phenylmethoxy)ethyl] describe una cadena lateral que incluye un grupo éter con un grupo fenílico. Este fragmento confiere propiedades específicas al compuesto, como su solubilidad en disolventes orgánicos y su capacidad para interactuar con proteínas o enzimas en contextos biológicos.

El término (2S) indica la configuración estereoisomérica del compuesto. Esto significa que el átomo de carbono número 2 en la cadena tiene una disposición espacial específica, lo que lo convierte en un compuesto enantiopuro. La pureza estereoisomérica es crucial en la industria farmacéutica, ya que muchas moléculas bioactivas requieren una determinada configuración estereoisomérica para ser efectivas.

En los últimos años, los éteres epoxídicos como el CAS No 85960-55-0 han sido objeto de atención por parte de los investigadores debido a su potencial en la síntesis de fármacos. Por ejemplo, se ha explorado su uso como intermediario en la síntesis de inhibidores de proteasas o como componentes en moléculas que interactúan con receptores GPCRs. Además, su estructura puede ser modificada para adaptarse a diferentes necesidades terapéuticas, lo que amplía su versatilidad en el desarrollo de fármacos.

Otra área de interés relacionada con este compuesto es su posible aplicación en terapias dirigidas contra el cáncer. Algunos estudios han sugerido que ciertos éteres epoxídicos pueden actuar como agentes antiproliferativos o inducir apoptosis selectiva en células cancerosas. Esto ha generado interés adicional en su estudio y desarrollo como posible agente terapéutico.

Además, el CAS No 85960-55-0 ha sido objeto de investigación desde una perspectiva sintética. Investigadores han explorado diferentes métodos para sintetizar este compuesto con alta pureza y rendimiento. Entre estos métodos se encuentran las reacciones epoxidizantes catalizadas por metales transitionales y las técnicas de cristalización para separar las formas estereoisoméricas.

En resumen, el compuesto CAS No 85960-55-0: Oxirane, [2-(phenylmethoxy)ethyl]-, (2S)- es una sustancia química valiosa con aplicaciones prometedoras en la farmacología y la química medicinal. Su estructura única y sus propiedades bioactivas lo convierten en un objeto de interés continuo para los científicos y los desarrolladores de fármacos.

85960-55-0 (Oxirane, [2-(phenylmethoxy)ethyl]-, (2S)-) Productos relacionados

- 1936658-50-2(4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide)

- 1589357-55-0(2-Nitro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 1099661-01-4(2,6-Diethylbenzene-1-sulfonamide)

- 139484-19-8(3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)-1,3-dihydro-2-benzofuran-1-one)

- 1220031-74-2(3-2-(2-Methylphenoxy)ethylpiperidinehydrochloride)

- 2171708-45-3(2-2-cyclobutyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-hydroxyethyl)acetamidoacetic acid)

- 131052-50-1(1-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methanamine)

- 2703772-82-9(5-(2,4-Dioxo-1,3-diazinan-1-yl)-2-(methylsulfanyl)benzoic acid)

- 2680528-24-7(2-bromo-1-fluoro-4-(1-methylcyclopropyl)benzene)